2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid CAS 221322-09-4 properties
2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid CAS 221322-09-4 properties
An In-depth Technical Guide to 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 221322-09-4)
Disclaimer: The initial request specified the topic "2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid CAS 221322-09-4". However, the provided CAS number, 221322-09-4, is authoritatively assigned to the chemical entity 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid . This guide will, therefore, focus on the compound correctly identified by the CAS number. This distinction is critical for accurate scientific discourse and experimental design.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means its presence in a molecule is often associated with a high likelihood of biological activity.[3] Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating activities that span from antimicrobial and antifungal to anticancer and anti-inflammatory.[2][3][4]
This guide provides a detailed technical overview of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, a bifunctional thiazole derivative. While specific experimental data for this particular compound is limited in publicly accessible literature, this document will synthesize available information, propose logical scientific pathways for its synthesis and characterization, and discuss its potential applications based on the well-established properties of the thiazole-4-carboxylic acid chemical class.
Physicochemical and Structural Properties
The structural attributes of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, particularly the presence of a carboxylic acid and a primary alcohol, are expected to significantly influence its physical and chemical behavior. These functional groups can act as both hydrogen bond donors and acceptors, suggesting potential for moderate aqueous solubility and the formation of stable crystalline lattices.
| Property | Value / Predicted Value | Source |
| CAS Number | 221322-09-4 | [5] |
| Molecular Formula | C5H5NO3S | [5] |
| Molecular Weight | 159.17 g/mol | [5] |
| IUPAC Name | 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | [5] |
| Canonical SMILES | C1=C(N=C(S1)CO)C(=O)O | [5] |
| InChI Key | YCWNCBVSNHZJMF-UHFFFAOYSA-N | [5] |
| Physical Form | Predicted: Solid, powder or crystals. | - |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, Methanol). Moderately soluble in water. | - |
| pKa | Data not available. | - |
Proposed Synthesis Pathway: A Hantzsch-Type Approach
The Hantzsch thiazole synthesis, first described in 1887, remains a robust and versatile method for the construction of the thiazole ring.[6][7] It typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, a logical retrosynthetic analysis suggests a modification of this classic approach.
The primary challenge is the introduction of the hydroxymethyl group at the 2-position. A plausible strategy involves using a thioamide precursor that already contains the protected hydroxyl functionality.
Conceptual Synthesis Workflow
The proposed synthesis involves a three-step process:
-
Preparation of the Thioamide: Reaction of a protected hydroxyacetonitrile with a sulfurizing agent (e.g., hydrogen sulfide in the presence of a base) to form the corresponding thioamide. A common protecting group for the alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, would be appropriate to prevent unwanted side reactions.
-
Hantzsch Condensation: The core of the synthesis is the condensation of the protected thioamide with an α-halo-β-ketoester, such as ethyl bromopyruvate. This reaction directly constructs the thiazole ring with the required carboxylic acid precursor (an ester) at the 4-position and the protected hydroxymethyl group at the 2-position.
-
Deprotection and Hydrolysis: The final step involves the removal of the alcohol protecting group (e.g., using a fluoride source for a silyl ether or hydrogenolysis for a benzyl ether) and the simultaneous or sequential hydrolysis of the ester at the 4-position to yield the final carboxylic acid.
Experimental Protocol (Theoretical)
Step 1: Synthesis of 2-(benzyloxy)ethanethioamide (Protected Thioamide)
-
To a solution of 2-(benzyloxy)acetonitrile in a suitable solvent (e.g., pyridine or a mixture of methanol and triethylamine), bubble hydrogen sulfide gas at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting nitrile.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the protected thioamide.
Step 2: Synthesis of Ethyl 2-((benzyloxy)methyl)-1,3-thiazole-4-carboxylate
-
Dissolve the 2-(benzyloxy)ethanethioamide (1.0 eq) in a polar solvent such as ethanol or acetonitrile.
-
Add ethyl bromopyruvate (1.05 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is concentrated. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography.
Step 3: Synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
-
Dissolve the ethyl 2-((benzyloxy)methyl)-1,3-thiazole-4-carboxylate in ethanol or methanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
To the filtrate, add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature for 2-6 hours to effect ester hydrolysis.
-
Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Caption: Proposed Hantzsch-type synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, the thiazole-4-carboxylic acid scaffold is a recurring motif in compounds with significant pharmacological properties. The introduction of varied substituents on the thiazole ring allows for the fine-tuning of activity and selectivity.
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against a range of pathogens. The thiazole ring is believed to interfere with essential cellular processes in bacteria and fungi.[1] The presence of the carboxylic acid and hydroxymethyl groups on the target compound could enhance its interaction with polar sites on biological targets.
-
Anticancer Activity: Numerous studies have demonstrated the anticancer potential of thiazole derivatives.[8] These compounds can act through various mechanisms, including the inhibition of kinases (e.g., VEGFR-2), disruption of the cell cycle, and induction of apoptosis.[8] The functional groups on 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid make it an attractive starting point for the synthesis of a library of derivatives for anticancer screening.
-
Anti-inflammatory and Antiviral Properties: The thiazole nucleus is also present in compounds with anti-inflammatory and antiviral activities.[2][4] For instance, certain thiazole derivatives have shown activity against the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[2][4]
Caption: Potential biological activities of the thiazole-4-carboxylic acid scaffold.
Safety and Handling
As specific safety data for 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid is not available, general precautions for handling heterocyclic organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][12] Avoid contact with skin and eyes.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12][13]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect and place in a suitable container for disposal.[9][13]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 221322-09-4) represents a promising, yet underexplored, building block in the vast landscape of heterocyclic chemistry. Its bifunctional nature, combining a stable aromatic core with reactive handles, makes it a valuable synthon for creating diverse molecular architectures. While specific experimental data remains to be published, its structural relationship to a class of compounds with proven and potent biological activities suggests that it is a worthy target for future research and development in the pharmaceutical and agrochemical industries. The synthetic pathway proposed herein offers a logical and feasible route to access this compound, paving the way for its empirical investigation.
References
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Hydroxymethyl)thiazole-4-carboxylic acid | C5H5NO3S | CID 23588131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. villacrop.co.za [villacrop.co.za]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. fishersci.com [fishersci.com]
